

Platyphylline hepatotoxicity negative control studies

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Compound Focus: Platyphylline

CAS No.: 480-78-4

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Experimental Evidence Summary

The key supporting data comes from a subacute 28-day rat feeding study that directly compared **platyphylline** with several hepatotoxic PAs [1].

PA Compound	Necine Base Type	1,2-Unsaturation	Hepatotoxicity	Observed Transcriptomic Changes	Dose (mg/kg bw)
Platyphylline	Platynecine	No	Non-toxic (Negative Control)	No significant changes [1]	0.1 - 3.3
Heliotrine	Heliotridine	Yes	Toxic	Induced DNA damage response [1]	0.1 - 3.3
Senecionine	Retronecine	Yes	Toxic	Induced DNA damage response [1]	0.1 - 3.3
Lasiocarpine	Heliotridine	Yes	Toxic	Induced DNA damage response	0.1 - 3.3

PA Compound	Necine Base Type	1,2-Unsaturation	Hepatotoxicity	Observed Transcriptomic Changes	Dose (mg/kg bw)
				[1]	
Senkirkine	Otonecine	Yes	Toxic	Induced DNA damage response [1]	0.1 - 3.3
Echimidine	Retronecine	Yes	Toxic	Induced DNA damage response [1]	0.1 - 3.3

Detailed Experimental Protocol

The primary study providing the data above followed this methodology [1]:

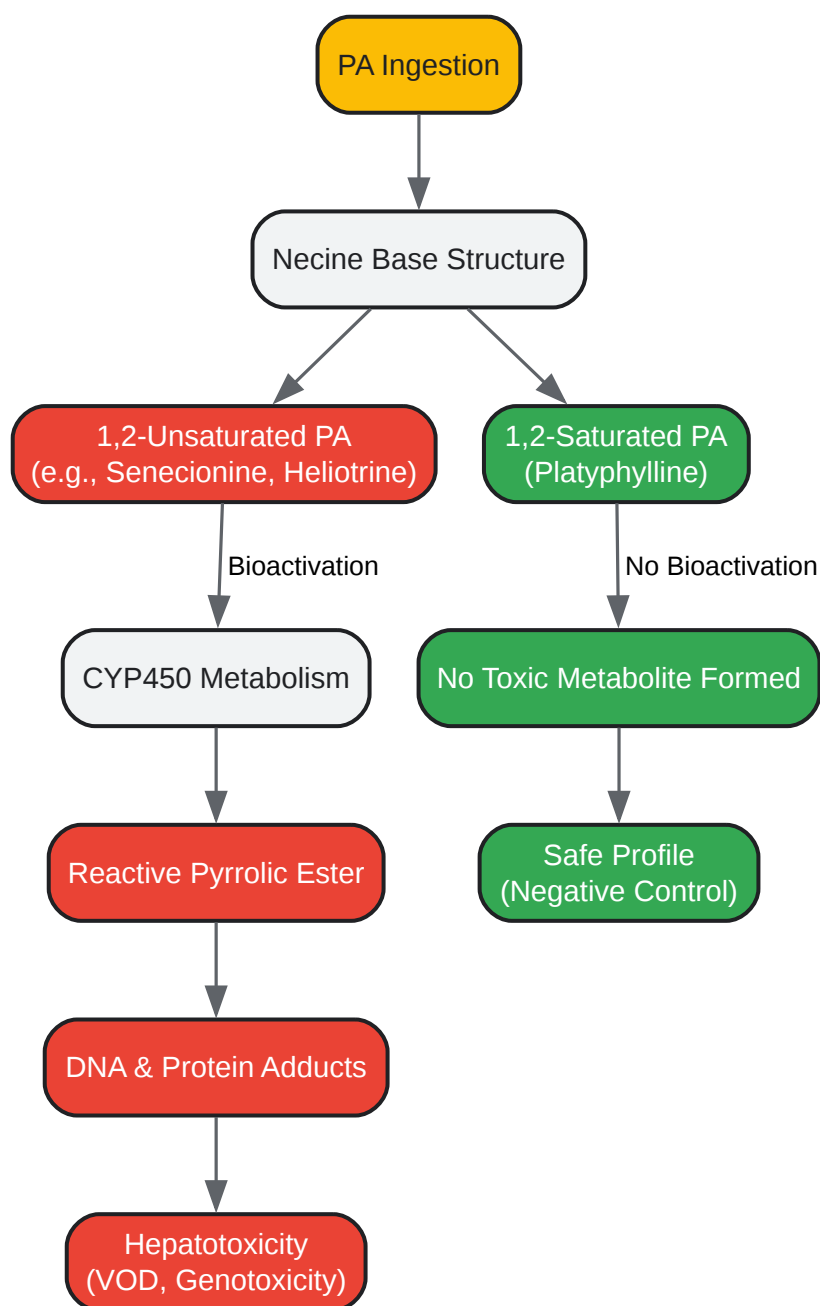
- **Test System:** Male Fischer rats (F-344/DuCrI strain).
- **Study Design:** A repeated-dose 28-day oral toxicity study compliant with OECD Guideline 407.
- **Dosing:** Animals were administered **platyphylline** or one of five hepatotoxic PAs via daily gavage at four dose levels: 0.1, 0.33, 1.0, and 3.3 mg/kg body weight.
- **Endpoints Analyzed:**
 - **Clinical Biochemistry:** Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST).
 - **Transcriptomics:** Whole-genome microarray analysis of liver tissue to identify changes in gene expression.
- **Key Findings:** Even at the highest dose of 3.3 mg/kg, **platyphylline** did not induce significant changes in liver enzyme levels or in the transcriptional profile of genes associated with DNA damage and cell cycle regulation, a response consistently triggered by all the hepatotoxic PAs [1].

Mechanism of Toxicity and Platyphylline's Role

Hepatotoxicity in PAs requires a specific structural feature: a **1,2-unsaturated bond** in the necine base. This bond is essential for the metabolic activation by liver cytochrome P450 (CYP) enzymes, which generates highly reactive, DNA-damaging pyrrolic esters [1]. **Platyphylline** belongs to the platynecine-type PAs,

which lack this double bond, making it incapable of being metabolized into toxic intermediates and thus an ideal negative control [1].

The following diagram illustrates this critical structural difference and its consequences.



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Research Application Guidance

When designing studies on Pyrrolizidine Alkaloid (PA) hepatotoxicity, you can effectively use **platyphylline**.

- **Purpose as a Negative Control:** It serves to verify that observed toxic effects are specifically due to the 1,2-unsaturated structure of other PAs and not from non-specific experimental conditions [1].
- **Validated Experimental Use:**
 - **Dosing Range:** The 0.1 - 3.3 mg/kg body weight range is effective for in vivo studies in rodent models [1].
 - **Key Endpoints:** In addition to standard histopathology and liver enzymes (ALT/AST), transcriptomic analysis for DNA damage and cell cycle regulation genes is a sensitive endpoint that **platyphylline** will not activate [1].

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References

1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat... [pmc.ncbi.nlm.nih.gov]

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